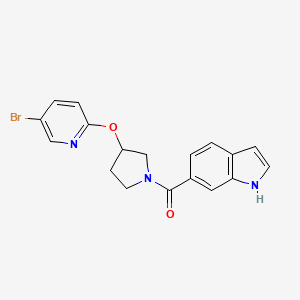![molecular formula C17H14ClN3O4S B2513037 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 886939-50-0](/img/structure/B2513037.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The crystal structure crystallizes in the orthorhombic space group Pna21 . The unit cell parameters and the structural geometry (bond lengths, bond angles, and torsion angles) were calculated using density functional theory (DFT) methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and single-crystal X-ray diffraction . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .Applications De Recherche Scientifique
Antibacterial Potential
Synthesis and Antibacterial Evaluation : A study focused on the synthesis of various 1,3,4-oxadiazole derivatives, including those structurally related to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide, and evaluated their antibacterial activities. The research demonstrated that these compounds exhibit moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016).
Antibacterial and Enzyme Inhibition Screening : Another study synthesized and evaluated N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide derivatives for their antibacterial and enzyme inhibition properties. This research contributes to understanding the antibacterial potential of 1,3,4-oxadiazole derivatives (Rasool et al., 2015).
Enzyme Inhibition Activities
Screening for Enzyme Inhibition : A related compound within the 1,3,4-oxadiazole class was synthesized and evaluated for its potential enzyme inhibition activities. The findings indicated a moderate level of effectiveness in inhibiting certain enzymes, adding to the understanding of potential therapeutic applications of these compounds (Khalid et al., 2016).
Cytotoxicity and Enzyme Inhibition : Further research has been conducted on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their antibacterial and enzyme inhibitory potentials. This study also examined the cytotoxicity of these compounds, providing valuable insights into their safety profile and potential therapeutic uses (Siddiqui et al., 2014).
Orientations Futures
Oxadiazole derivatives are candidates for the development of novel antitubercular agents . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . This suggests that “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” and similar compounds could have potential applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWNQRILEXZUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

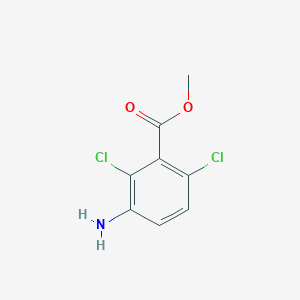
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)
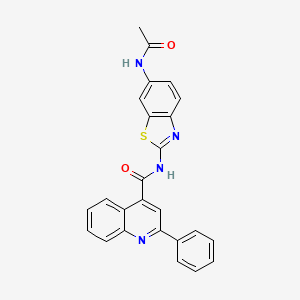
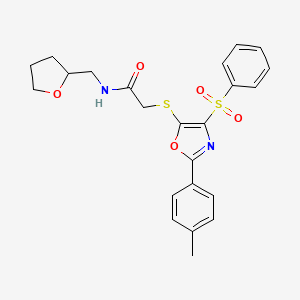
![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
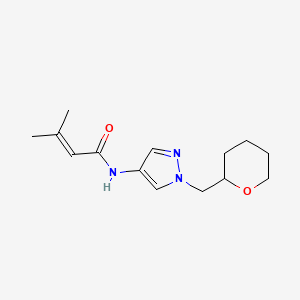
![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)
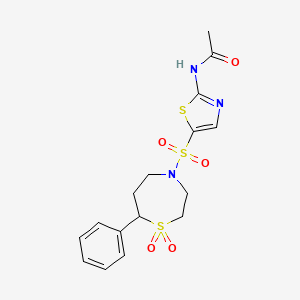



![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)
